molecular formula C13H7Cl2F3N2O B13554361 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 5570-75-2

6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B13554361
CAS No.: 5570-75-2
M. Wt: 335.10 g/mol
InChI Key: XJSULFNHIKVRKF-UHFFFAOYSA-N
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Description

6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable pyridine derivative. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction temperature should not exceed 70°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure consistent quality and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions may produce corresponding carboxylic acids or ketones.

Scientific Research Applications

6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • Trifluoromethylpyridine derivatives
  • N-(6-chlorobenzo[d]thiazol-2-yl) derivatives

Uniqueness

6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide stands out due to its unique combination of chloro and trifluoromethyl groups on the pyridine ring. This structural feature imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications .

Properties

CAS No.

5570-75-2

Molecular Formula

C13H7Cl2F3N2O

Molecular Weight

335.10 g/mol

IUPAC Name

6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H7Cl2F3N2O/c14-10-3-2-8(5-9(10)13(16,17)18)20-12(21)7-1-4-11(15)19-6-7/h1-6H,(H,20,21)

InChI Key

XJSULFNHIKVRKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN=C(C=C2)Cl)C(F)(F)F)Cl

Origin of Product

United States

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